molecular formula C21H18F2N6O B10835838 Pyrazolo[1,5-a]pyrimidine derivative 25

Pyrazolo[1,5-a]pyrimidine derivative 25

Cat. No.: B10835838
M. Wt: 408.4 g/mol
InChI Key: XFKSYGFIGZCVDN-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo[1,5-a]pyrimidine derivative 25 is a high-purity small molecule designed for research use, built upon a privileged scaffold prominent in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar heterocyclic system known for its significant synthetic versatility and broad bioactivity profile . This class of compounds is extensively investigated for its potent inhibitory activity against various protein kinases, making it a critical tool in targeted cancer therapy research . Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown promise against key oncology targets such as Tropomyosin Receptor Kinases (Trk) for solid tumors , phosphoinositide 3-kinase delta (PI3Kδ) for inflammatory and autoimmune diseases , and others including EGFR, B-Raf, and MEK . Researchers also utilize these derivatives in studies focused on overcoming multidrug resistance (MDR) in cancer cells by inhibiting efflux transporters like P-glycoprotein (ABCB1) . Beyond oncology, the scaffold demonstrates relevant activity in anti-inflammatory research, exhibiting potential for inhibiting enzymes such as COX-2 and phospholipase A2 (sPLA2), as well as pro-inflammatory cytokines like TNF-α and IL-6 . The specific derivative 25 is offered to support scientific inquiry in hit-to-lead optimization, structure-activity relationship (SAR) studies, and mechanistic pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18F2N6O

Molecular Weight

408.4 g/mol

IUPAC Name

1-cyano-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]cyclopropane-1-carboxamide

InChI

InChI=1S/C21H18F2N6O/c22-13-3-4-15(23)14(10-13)17-2-1-8-28(17)18-5-9-29-19(27-18)16(11-25-29)26-20(30)21(12-24)6-7-21/h3-5,9-11,17H,1-2,6-8H2,(H,26,30)/t17-/m1/s1

InChI Key

XFKSYGFIGZCVDN-QGZVFWFLSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)C4(CC4)C#N)C5=C(C=CC(=C5)F)F

Origin of Product

United States

Synthetic Strategies and Transformative Methodologies for Pyrazolo 1,5 a Pyrimidine Derivatives

Established Cyclization and Condensation Protocols

The primary and most widely utilized method for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core involves the cyclocondensation reaction between 5-aminopyrazoles (also known as 3-aminopyrazoles) and various 1,3-biselectrophilic compounds. nih.govrsc.org This approach offers a high degree of flexibility, enabling the introduction of diverse substituents at positions 2, 3, 5, 6, and 7 of the final heterocyclic system. nih.gov

Reactions Involving 5-Aminopyrazoles with Bifunctional Electrophiles

The reaction of 5-aminopyrazoles with bifunctional electrophiles stands as a cornerstone for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The 5-aminopyrazole molecule possesses two nucleophilic centers, the exocyclic amino group and the endocyclic secondary amine, which can react with electrophilic species. The regioselectivity of this reaction is often influenced by the nature of the electrophile and the reaction conditions.

The condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their synthetic equivalents is a frequently employed and effective strategy for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov In this reaction, the 5-aminopyrazole acts as a binucleophile, attacking the carbonyl carbons of the β-dicarbonyl compound, which is followed by a cyclization step to form the fused pyrimidine (B1678525) ring. nih.gov These reactions are typically carried out under acidic or basic conditions and can be promoted by catalysts to facilitate the ring formation. nih.gov For instance, the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide yields the corresponding dihydroxy-pyrazolo[1,5-a]pyrimidine derivative. nih.gov

A study by Portilla et al. explored the cyclization reaction between 3-substituted-5-amino-1H-pyrazoles and various cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone (B155173) and 2-ethoxycarbonylcyclopentanone. nih.gov This reaction led to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines in good yields, demonstrating how the choice of the β-dicarbonyl compound can control the reaction's outcome. nih.gov

Table 1: Examples of Pyrazolo[1,5-a]pyrimidine Synthesis using β-Dicarbonyl Compounds

5-Aminopyrazole Derivativeβ-Dicarbonyl CompoundProductReference
5-Amino-3-methylpyrazoleDiethyl malonate2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol nih.gov
3-Substituted-5-amino-1H-pyrazoles2-AcetylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidine derivative nih.gov
3-Substituted-5-amino-1H-pyrazoles2-EthoxycarbonylcyclopentanoneCyclopentapyrazolo[1,5-a]pyrimidine derivative nih.gov

β-Enaminones are versatile building blocks in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The reaction of 5-aminopyrazoles with β-enaminones provides a direct route to variously substituted pyrazolo[1,5-a]pyrimidines. The regioselectivity of this cyclocondensation is a key aspect, with the exocyclic amino group of the 5-aminopyrazole generally exhibiting higher nucleophilicity than the endocyclic nitrogen atom, leading to a specific isomeric product. researchgate.net

For example, Abdelhamid and coworkers reported the synthesis of pyrazolo[1,5-a]pyrimidine derivatives with high regioselectivity by reacting 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate, a β-enaminone precursor. researchgate.net Similarly, Guo and colleagues synthesized a series of pyrazolo[1,5-a]pyrimidines bearing different nitrogenous groups at the 7-position using various β-enaminone derivatives. nih.gov

A notable example of a precursor that can be conceptually related to β-enaminone reactivity is 1,3-dimethyluracil (B184088). Dwyer and colleagues demonstrated the synthesis of pyrazolo[1,5-a]pyrimidine derivatives through the condensation of 5-aminopyrazole with 1,3-dimethyluracil in the presence of phosphorus oxychloride, sodium methoxide, and N-iodosuccinimide. mdpi.com While not a direct β-enaminone condensation, this transformation highlights the utility of pyrimidine-based starting materials in accessing the pyrazolo[1,5-a]pyrimidine scaffold. The structure of 1-methyluracil (B15584) contains a vinylogous amide fragment that can be considered a masked β-enaminone system, susceptible to nucleophilic attack and subsequent cyclization.

β-Ketonitriles are another important class of bifunctional electrophiles used in the synthesis of pyrazolo[1,5-a]pyrimidines. nih.govrsc.org The reaction of 5-aminopyrazoles with β-ketonitriles typically proceeds via the initial attack of the aminopyrazole on the carbonyl group, followed by cyclization involving the nitrile group. nih.govbeilstein-journals.org

Frey and coworkers successfully synthesized 7-aminopyrazolo[1,5-a]pyrimidines through a cyclocondensation reaction between 5-aminopyrazole derivatives and 3-oxo-2-phenylpropanenitrile. mdpi.com In a related approach, Gommermann et al. utilized 3-(dimethylamino)-2-(4-nitrophenyl)acrylonitrile, a β-enaminonitrile, for the cyclization with 1H-pyrazol-5-amine derivatives under acidic conditions to obtain substituted pyrazolo[1,5-a]pyrimidines. mdpi.com

Cyclocondensation with β-Enaminones

Multicomponent Reaction Approaches for Pyrazolo[1,5-a]pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. rsc.orgnih.gov Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines, often providing high efficiency and atom economy. nih.govijcrt.org

A common MCR strategy involves the reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound. nih.gov Microwave-assisted three-component reactions of this type have proven to be particularly successful, proceeding rapidly and yielding products in high purity. nih.gov For example, Li and colleagues reported a pseudo-multicomponent synthesis of 5-amino-2,7-diarylpyrazolo[1,5-a]pyrimidines. nih.gov Similarly, Shastri et al. developed a one-pot method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives from various arylaldehydes, a β-dicarbonyl compound, and an aminopyrazole. nih.gov

Rhodium-catalyzed MCRs have also been employed. Ellman and coworkers designed a method for the synthesis of pyrazolo[1,5-a]pyrimidines through the multicomponent reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides. nih.gov

Catalytic and Green Chemistry Innovations in Pyrazolo[1,5-a]pyrimidine Synthesis

Recent advancements in the synthesis of pyrazolo[1,5-a]pyrimidines have been driven by innovations in catalysis and a growing emphasis on environmentally benign methodologies. These approaches aim to enhance reaction efficiency, reduce waste, and provide access to a broader range of functionalized derivatives.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.org These methods have significantly expanded the chemical space accessible for this class of compounds.

One notable application is the intramolecular cross-dehydrogenative coupling (CDC) reaction for the synthesis of fused pyrazolo[1,5-a]pyrimidines. This approach provides a practical route to biologically important substituted pyrimidines from readily available starting materials under mild conditions. acs.orgnih.gov For instance, the reaction of 2-arylacetaldehydes with aminopyrazoles in the presence of a palladium catalyst facilitates a tandem condensation and intramolecular C-H activation/C-C bond formation sequence. acs.org

Furthermore, palladium catalysis is instrumental in post-synthetic modifications. For example, C-H activation strategies have been employed for the direct arylation of the pyrazolo[1,5-a]pyrimidine nucleus. The synthesis of 3-aryl-2-phenylpyrazolo[1,5-a]pyrimidines has been achieved through a palladium-catalyzed C-H activation pathway. encyclopedia.pub Similarly, palladium-catalyzed methods have been developed for the synthesis of 7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidines. encyclopedia.pub

Table 1: Examples of Palladium-Catalyzed Reactions in Pyrazolo[1,5-a]pyrimidine Synthesis

Reaction Type Catalyst Starting Materials Product Reference
Intramolecular Dehydrogenative Coupling PdCl₂ 2-Arylacetaldehyde, Azole-amine Fused Pyrazolo[1,5-a]pyrimidine acs.org
C-H Arylation Pd(OAc)₂ Pyrazolo[1,5-a]pyrimidine, Aryl halide 3-Aryl-pyrazolo[1,5-a]pyrimidine encyclopedia.pub

Eco-Friendly and Microwave-Assisted Synthetic Routes

In line with the principles of green chemistry, eco-friendly and microwave-assisted synthetic methods have been increasingly adopted for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netrsc.org These techniques offer significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often solvent-free conditions. nih.govresearchgate.net

Microwave-assisted synthesis has proven particularly effective for multi-component reactions. The three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation is a widely used and efficient method for constructing the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This approach significantly shortens reaction times from hours to minutes and often results in high product purity. nih.gov

Solvent-free, microwave-assisted palladium-catalyzed synthesis has also been reported, further enhancing the green credentials of these synthetic routes. nih.gov For example, the reaction of β-halovinyl/aryl aldehydes with aminopyrazoles can be efficiently carried out under these conditions. nih.gov Ultrasound irradiation is another green technique that has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, offering high yields under mild conditions without the need for catalysts. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Method Reaction Time Yield Reference
Three-component synthesis of pyrazolo[1,5-a]pyrimidines Conventional Heating Several hours Moderate nih.gov
Three-component synthesis of pyrazolo[1,5-a]pyrimidines Microwave Irradiation Minutes High nih.gov
Condensation of 1-acetyl-4-(phenylsulfonyl)-benzene with DMF-DMA Conventional Heating (Toluene) 12 hours 70% researchgate.net

Strategic Post-Synthetic Functionalization of Pyrazolo[1,5-a]pyrimidine Nucleus

The ability to introduce diverse functional groups onto the pre-formed pyrazolo[1,5-a]pyrimidine nucleus is critical for generating libraries of compounds for biological screening and materials science applications. nih.govnih.gov Post-synthetic functionalization allows for the fine-tuning of the physicochemical and biological properties of these derivatives. nih.gov

A common strategy involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which allows for structural modifications at positions 2, 3, 5, 6, and 7. nih.gov More recently, one-pot cyclization methodologies have been developed to synthesize halogenated derivatives. For instance, 3-halo-pyrazolo[1,5-a]pyrimidines can be synthesized from amino pyrazoles, enaminones (or chalcones), and sodium halides through an oxidative halogenation process. nih.gov This method is characterized by its simplicity, efficiency, and broad functional group tolerance. nih.gov Direct C-H halogenation of the pyrazolo[1,5-a]pyrimidine scaffold is also possible, providing regioselective access to 3-halo derivatives. thieme-connect.de

These halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further diversification through cross-coupling reactions, allowing for the introduction of a wide array of substituents at specific positions on the heterocyclic core.

Regiochemical Considerations in Pyrazolo[1,5-a]pyrimidine Formation

The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of unsymmetrical reagents, which can lead to the formation of regioisomers. Controlling the regioselectivity of these reactions is a key challenge and an active area of research. nih.gov

The reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a primary route to pyrazolo[1,5-a]pyrimidines. The regioselectivity of this condensation is influenced by the nature of the substituents on both the pyrazole (B372694) and the dicarbonyl compound, as well as the reaction conditions. For example, the reaction of 5-aminopyrazoles with sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate proceeds with high regioselectivity, attributed to the higher nucleophilicity of the exocyclic primary amino group compared to the endocyclic amino group of the pyrazole. researchgate.net

Microwave-assisted synthesis has also been shown to influence regioselectivity. In some cases, microwave irradiation can lead to the selective formation of one regioisomer over others. nih.gov For instance, a microwave-assisted approach was developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines. nih.gov Careful control of reaction parameters, such as stoichiometry and temperature, can also be used to direct the regiochemical outcome. nih.gov

Structure Activity Relationship Sar and Structural Optimization of Pyrazolo 1,5 a Pyrimidine Derivatives

Correlations Between Substituent Patterns and Biological Efficacy

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives is highly dependent on the nature and position of various substituents on the core scaffold. nih.govrsc.org SAR studies have revealed that modifications at positions on both the pyrimidine (B1678525) and pyrazole (B372694) rings can significantly impact the compound's efficacy and selectivity as inhibitors of various enzymes, such as protein kinases. nih.govrsc.org

For instance, in the context of FMS-like tyrosine kinase 3 (FLT3) inhibitors, optimization of a screening hit led to the discovery of potent pyrazolo[1,5-a]pyrimidine derivatives. nih.govbohrium.com Compounds 17 and 19 from this series demonstrated potent inhibitory activity against FLT3-ITD (Internal Tandem Duplication) with IC50 values of 0.4 nM. nih.govbohrium.com These compounds also effectively inhibited the quizartinib-resistant FLT3D835Y mutation with IC50 values of 0.3 nM. bohrium.com This highlights the critical role of specific substitution patterns in overcoming drug resistance.

Similarly, in the development of aryl hydrocarbon receptor (AHR) antagonists, a pyrazolo[1,5-a]pyrimidine-based hit compound (7 ) with an initial IC50 of 650 nM was systematically optimized. This led to the identification of compound 7a , which exhibited a significantly improved potency with an IC50 of 31 nM. rsc.org

The following table summarizes the inhibitory activities of selected pyrazolo[1,5-a]pyrimidine derivatives, illustrating the impact of substituent patterns on their biological efficacy.

CompoundTargetIC50 (nM)Cell LineReference
17 FLT3-ITD0.4AML cells nih.govbohrium.com
19 FLT3-ITD0.4AML cells nih.govbohrium.com
17 FLT3D835Y0.3- bohrium.com
19 FLT3D835Y0.3- bohrium.com
7 AHR650- rsc.org
7a AHR31- rsc.org

Identification of Key Pharmacophoric Elements within Pyrazolo[1,5-a]pyrimidine Derivatives

Importance of Specific Substitutions (e.g., at positions 3, 5, 7, 4, 6)

The specific placement of substituents on the pyrazolo[1,5-a]pyrimidine ring system is crucial for biological activity. nih.gov Modifications at positions 3, 5, and 7 on the pyrimidine ring, and positions 4 and 6 on the pyrazole ring, have been shown to modulate the binding affinity of these compounds to their protein targets. nih.gov

For example, in a series of Tropomyosin receptor kinase (Trk) inhibitors, the presence of a picolinamide (B142947) group at the 3-position of the pyrazolo[1,5-a]pyrimidine ring was found to significantly enhance activity. mdpi.com Furthermore, a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the 5-position further boosted Trk inhibition. mdpi.com In another study focused on phosphodiesterase 4 (PDE4) inhibitors, halogen substituents like chloro and bromo at the 5-position enhanced inhibitory activity. nih.gov Electron-donating groups, such as a methoxy (B1213986) group, at the 7-position were also found to improve binding affinity. nih.gov

Research on dual inhibitors of CDK2 and TRKA kinases involved investigating various substituents at positions 3, 6, and 7, while removing the substituent at position 5 to explore SAR. mdpi.com The design of novel pyrazolo[1,5-a]pyrimidine derivatives as PI3Kδ inhibitors focused on modifications at the C(2) and C(5) positions, with a morpholine (B109124) ring at the C(7) position being crucial for interaction with the target enzyme. mdpi.com

The table below details the impact of specific substitutions on the activity of pyrazolo[1,5-a]pyrimidine derivatives.

PositionSubstituentEffect on ActivityTargetReference
3PicolinamideEnhancedTrkA mdpi.com
52,5-difluorophenyl-substituted pyrrolidineEnhancedTrkA mdpi.com
5Chloro, BromoEnhancedPDE4 nih.gov
7Methoxy groupEnhancedPDE4 nih.gov
7MorpholineCrucial for interactionPI3Kδ mdpi.com

Role of Hinge Interactions and Hydrophobic Interactions

The interaction of pyrazolo[1,5-a]pyrimidine derivatives with the hinge region of protein kinases is a key determinant of their inhibitory activity. The pyrazolo[1,5-a]pyrimidine scaffold itself is often essential for forming hydrogen bonds with key residues in the hinge region. mdpi.comnih.gov For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core forms a hydrogen bond with the amino acid Met592 in the hinge region of Trk kinases. nih.gov

Impact of Amide Bonds and Heterocyclic Moieties

The introduction of amide bonds and various heterocyclic moieties can significantly influence the biological activity of pyrazolo[1,5-a]pyrimidine derivatives. The presence of a carboxamide group at the third position has been shown to enhance Trk inhibitory activity. mdpi.com This suggests that further modifications at this position could be a viable strategy for optimizing potency and selectivity. mdpi.com

In the development of TrkA inhibitors, the amide bond of picolinamide at the third position of the pyrazolo[1,5-a]pyrimidine ring was found to be a key feature for high potency. mdpi.com Replacing the picolinamide with other heterocyclic moieties is a promising avenue for further enhancement of activity. mdpi.com Additionally, the introduction of a morpholine group at a specific position has been shown to improve selectivity by reducing off-target effects. mdpi.com

Rational Design Principles Based on SAR Insights

The wealth of SAR data has enabled the formulation of rational design principles for the development of novel and potent pyrazolo[1,5-a]pyrimidine derivatives. A key principle is the strategic functionalization of the core scaffold to optimize interactions with the target protein. nih.govbyu.edu

For instance, based on SAR studies, the design of new antitubercular agents from the pyrazolo[1,5-a]pyrimidin-7(4H)-one series focused on identifying key pharmacophoric features to achieve substantial improvements in activity. nih.gov Similarly, the development of potent FLT3-ITD inhibitors was guided by the optimization of a screening hit, leading to derivatives with nanomolar potency. bohrium.com

The design of dual CDK2/TRKA inhibitors involved a strategic approach to modify the pyrazolo[1,5-a]pyrimidine scaffold to enhance biological activity and selectivity. mdpi.com In another example, the design of PI3Kδ inhibitors was based on previous SAR studies indicating that a carbonyl group at the C(2) position could enhance activity. mdpi.com This led to the synthesis of a new series of compounds with this feature.

A crucial aspect of rational design is the use of computational modeling to understand the binding modes of these derivatives. Molecular docking simulations have been used to confirm that newly synthesized compounds adopt binding modes similar to those of known potent inhibitors. mdpi.com

Mechanistic Investigations and Biological Activities of Pyrazolo 1,5 a Pyrimidine Derivatives

Kinase Inhibitory Profiles and Molecular Targets

Pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been extensively studied as inhibitors of a wide range of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. nih.govrsc.org Their ability to mimic ATP and bind to the ATP-binding pocket of kinases makes them attractive candidates for the development of targeted therapies. nih.gov

Tropomyosin Receptor Kinase (Trk) Inhibition: Subtypes (TrkA, TrkB, TrkC) and Therapeutic Implications

Tropomyosin receptor kinases (Trks), comprising TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that have emerged as significant targets in cancer therapy. nih.govnih.gov Pyrazolo[1,5-a]pyrimidine-based compounds have shown significant promise as Trk inhibitors. researchgate.netnih.govnih.gov In fact, two of the three FDA-approved drugs for cancers with NTRK gene fusions, Larotrectinib and Repotrectinib, feature this core structure. nih.govresearchgate.net

The pyrazolo[1,5-a]pyrimidine scaffold is crucial for interacting with the hinge region of the Trk kinase domain, a key determinant of binding affinity. nih.govmdpi.com Specific substitutions on the pyrimidine (B1678525) ring can further enhance potency and selectivity against the different Trk subtypes. nih.gov For instance, certain derivatives have demonstrated potent, low nanomolar inhibitory activity against TrkA. nih.gov The development of dual inhibitors targeting both Trk kinases and other cancer-related enzymes, such as CDKs, represents a promising strategy to overcome drug resistance. nih.gov

Table 1: Tropomyosin Receptor Kinase (Trk) Inhibition by Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target IC₅₀ (nM) Reference
8a Trk < 5 nih.gov
8f Trk < 5 nih.gov
9a Trk < 5 nih.gov
9b Trk < 5 nih.gov
9f Trk < 5 nih.gov
6t TrkA 450 nih.gov
6s TrkA 450 nih.gov

Cyclin-Dependent Kinase (CDK) Modulation (CDK1, CDK2, CDK5, CDK7, CDK9)

Cyclin-dependent kinases (CDKs) are central to the regulation of the cell cycle, and their abnormal activity is a common feature of many cancers. ox.ac.uk Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, CDK5, CDK7, and CDK9. ox.ac.ukgoogle.com

One notable pyrazolo[1,5-a]pyrimidine derivative, BS-194 (compound 4k), has been shown to be a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9 with IC₅₀ values of 3, 30, 30, 250, and 90 nmol/L, respectively. ox.ac.uk This inhibition of CDK activity leads to a blockage of the cell cycle in the S and G2/M phases and potent antiproliferative activity across a wide range of cancer cell lines. ox.ac.uk The pyrazolo[1,5-a]pyrimidine core of some inhibitors, like dinaciclib, occupies the ATP-binding site of multiple CDKs, thereby blocking their activity. nih.gov

Table 2: Cyclin-Dependent Kinase (CDK) Inhibition by Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Target IC₅₀ (µM) Reference
6t CDK2 0.09 nih.gov
6s CDK2 0.23 nih.gov
Ribociclib (Reference) CDK2 0.07 nih.gov
BS-194 (4k) CDK2 0.003 ox.ac.uk
BS-194 (4k) CDK1 0.03 ox.ac.uk
BS-194 (4k) CDK5 0.03 ox.ac.uk
BS-194 (4k) CDK7 0.25 ox.ac.uk

Receptor Tyrosine Kinase (RTK) Inhibition (e.g., EGFR, FLT3-ITD)

Beyond Trk kinases, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated inhibitory activity against other receptor tyrosine kinases (RTKs) implicated in cancer, such as the epidermal growth factor receptor (EGFR) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD). nih.govrsc.org Derivatives targeting EGFR have shown potential in the treatment of non-small cell lung cancer (NSCLC). nih.govrsc.org The scaffold's versatility allows for the design of inhibitors with high selectivity for specific RTKs. For example, by modifying the C5 position of the pyrazolo[1,5-a]pyrimidine core, researchers have developed potent RET kinase inhibitors with high selectivity over KDR. nih.gov

Other Protein Kinase Interactions (e.g., B-Raf, MEK, Pim-1/2, PI3Kδ)

The inhibitory activity of pyrazolo[1,5-a]pyrimidines extends to a variety of other protein kinases. nih.govrsc.org Their effects on B-Raf and MEK kinases are particularly relevant in the context of melanoma. nih.govrsc.org Additionally, these compounds have been investigated as inhibitors of Pim-1/2 and PI3Kδ. nih.govrsc.orgnih.gov In the case of PI3Kδ, a member of the phosphoinositide 3-kinase family, pyrazolo[1,5-a]pyrimidine-based inhibitors have been designed to be highly selective, which is crucial for minimizing off-target effects. nih.gov

Antiproliferative Effects in Cellular Systems

The kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives translates into potent antiproliferative effects in various cancer cell lines. nih.govox.ac.uk For instance, compound BS-194 demonstrated significant antiproliferative activity in all 60 cancer cell lines tested in the National Cancer Institute's screen, with a mean GI₅₀ of 280 nmol/L. ox.ac.uk This broad-spectrum activity highlights the therapeutic potential of these compounds.

Furthermore, certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent anticancer activity against diverse cancer cell lines, with some compounds exhibiting a mean growth inhibition (GI%) of 43.9% across 56 cell lines. nih.gov The antiproliferative effects are often a direct consequence of the inhibition of key cellular processes regulated by the targeted kinases, such as cell cycle progression and survival. ox.ac.uk Studies have also shown that some derivatives can induce apoptosis in cancer cells. byu.edu

Table 3: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Cell Line Panel Mean GI₅₀ (nmol/L) Mean Growth Inhibition (%) Reference
BS-194 (4k) NCI-60 280 Not Reported ox.ac.uk

Antimicrobial Spectrum of Activity

In addition to their anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives have been recognized for their antimicrobial activities. nih.govresearchgate.net Some compounds have demonstrated encouraging results against both Gram-positive and Gram-negative bacterial strains. nih.govresearchgate.net The structural similarity of the pyrazolo[1,5-a]pyrimidine core to purine (B94841) bases allows these compounds to potentially interfere with essential microbial pathways. vulcanchem.com For example, certain derivatives have been shown to inhibit bacterial RNA polymerase. vulcanchem.com Furthermore, some have exhibited activity against various viruses, including Hepatitis B, MERS Coronavirus, Zika, and Ebola. byu.edu

Table 4: List of Compounds Mentioned

Compound Name
Pyrazolo[1,5-a]pyrimidine derivative 25
Larotrectinib
Repotrectinib
BS-194 (compound 4k)
Dinaciclib
Ribociclib
Compound 6n
Compound 6s
Compound 6t
Compound 8a
Compound 8f
Compound 9a
Compound 9b

Antibacterial Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as effective antibacterial agents. A number of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.netnih.gov

One study focused on novel pyrazolo[1,5-a]pyrimidine derivatives and their efficacy against various bacterial strains. Among the synthesized compounds, derivative 4c was particularly noteworthy, exhibiting a minimum inhibitory concentration (MIC) of 1.95 μg/mL against Escherichia coli. This compound also showed potent inhibition of the MurA enzyme, with an IC50 of 3.77 ± 0.2 μg/mL, which is comparable to the antibiotic fosfomycin. researchgate.net

In another investigation, a series of new pyrazolo[1,5-a]pyrimidines linked to arene units were synthesized and evaluated for their antibacterial activity. The results indicated that derivatives with a 3-(4-methoxybenzyl) group generally showed superior antibacterial effects compared to those with a 3-(4-chlorobenzyl) group. Specifically, compounds linked to 7-p-tolyl and 7-(4-methoxyphenyl) units displayed the most potent activity, with MIC and minimum bactericidal concentration (MBC) values as low as 2.6/5.3 µM. researchgate.net

Further research into bis(pyrazolo[1,5-a]pyrimidines) connected by propane (B168953) and butane (B89635) linkers also revealed promising antibacterial action. These compounds, particularly those with 3-(4-methyl- or 4-methoxybenzyl) units, exhibited MIC and MBC values up to 2.5 and 5.1 μM, respectively. researchgate.net

A separate study synthesized twenty-two novel pyrazolo[1,5-a]pyrimidine derivatives and their cycloalkane ring-fused counterparts. Among these, compounds 8b , 10e , 10i , and 10n were identified as the most active against both Gram-positive and Gram-negative bacterial strains. nih.gov

The table below summarizes the antibacterial activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Target EnzymeIC50
4c Escherichia coli1.95-MurA3.77 ± 0.2 µg/mL
3-(4-methoxybenzyl)-linked to 7-p-tolyl Various2.8 µM5.6 µM--
3-(4-methoxybenzyl)-linked to 7-(4-methoxyphenyl) Various2.6 µM5.3 µM--
Propane-linked bis(pyrazolo[1,5-a]pyrimidine) Variousup to 2.5 µMup to 5.1 µMMurBup to 7.2 µM
Butane-linked bis(pyrazolo[1,5-a]pyrimidine) Variousup to 2.5 µMup to 5.1 µMMurBup to 7.2 µM
8b Gram-positive & Gram-negative----
10e Gram-positive & Gram-negative----
10i Gram-positive & Gram-negative----
10n Gram-positive & Gram-negative----

Antifungal Properties

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antifungal potential. nih.goveijppr.com A study involving the synthesis of various pyrazolo[1,5-a]pyrimidine and 4,6-dihetaryl pyrimidine derivatives demonstrated their activity against fungal strains. eijppr.com

In a comprehensive study, twenty-two novel pyrazolo[1,5-a]pyrimidine derivatives and their cycloalkane ring-fused counterparts were synthesized and evaluated for their antifungal activities. The research identified that compounds 8b , 10e , 10i , and 10n were among the most effective against the tested fungal strains. nih.gov

Antiviral Properties

The antiviral activity of pyrazolo[1,5-a]pyrimidine derivatives has been a subject of significant research interest. nih.govnih.gov These compounds have shown inhibitory effects against a variety of viruses. biorxiv.org

One line of research has focused on the development of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors targeting NAK kinases, which are involved in the replication of several RNA viruses. In these studies, compounds 16 , 18 , and 27 were identified as potent inhibitors of AP-2 complex phosphorylation. While compound 16 showed low antiviral potency, a related derivative, 27 , exhibited slightly better activity against three different RNA viruses. This suggests that a broader inhibition of NAK kinases may be more effective for antiviral purposes. biorxiv.org

Another study explored a series of pyrazolo[1,5-a]pyridine (B1195680) inhibitors of herpes virus replication. The research found that modifications to the C3 substituent of the pyrazole (B372694) ring significantly impacted antiviral activity, particularly through alterations in heteroatom basicity and orientation. nih.gov

The table below presents the antiviral activity of selected pyrazolo[1,5-a]pyrimidine derivatives.

CompoundVirusTargetEC50CC50
16 SARS-CoV-2AAK1--
27 SARS-CoV-2, VEEV(-TC83), DENV-2AAK1, BIKE--

Diverse Pharmacological Actions

Beyond their antimicrobial and antiviral properties, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a wide range of other pharmacological activities, including anti-inflammatory, antitubercular, antidiabetic, and antioxidant effects. nih.govnih.govnanobioletters.comnih.gov

Anti-inflammatory Activity:

The anti-inflammatory potential of pyrazolo[1,5-a]quinazolines, a related scaffold, has been explored. A screening of 80 such compounds for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity identified 13 compounds with anti-inflammatory properties (IC50 < 50 µM). Among these, compounds 13i and 16 were the most potent. Molecular modeling suggested these compounds could bind to mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, with the highest affinity for JNK3. nih.gov

Antitubercular Activity:

Pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a promising lead for antituberculosis drugs through high-throughput screening. nih.govresearchgate.net A focused library of analogues was synthesized to explore the structure-activity relationship, leading to significant improvements in antitubercular activity. The most effective compounds, including P19 , P24 , and P25 , exhibited low cytotoxicity and promising activity against Mycobacterium tuberculosis within macrophages. nih.gov Further studies on related pyrazolylpyrimidinones also highlighted the critical role of the substituted pyrazole moiety for maintaining antitubercular activity. nih.gov

Antidiabetic Activity:

Certain pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of aldose reductase (AKR1B1), an enzyme implicated in diabetic complications. nih.gov A class of these compounds, featuring an ionizable fragment, was found to modulate the enzyme's activity differently depending on the substrate. This suggests the potential for developing differential inhibitors that target diabetic complications while preserving the enzyme's detoxifying functions. nih.gov Additionally, some pyrazolo[4,5-e]pyrimidine derivatives have been identified as glucokinase activators, which could be beneficial in treating diabetes and obesity by lowering the glucose threshold for insulin (B600854) secretion. wipo.int

Antioxidant Activity:

Several studies have reported the antioxidant properties of pyrazolo[1,5-a]pyrimidine derivatives. nanobioletters.comnih.gov In one study, newly synthesized compounds were shown to effectively inhibit free radical-induced oxidative hemolysis of red blood cells. Compounds containing a phenolic group (5 ) or a benzothiazole (B30560) ring (17 ) displayed particularly high antioxidant activity. nanobioletters.com Another investigation evaluated a series of pyrazolo[1,5-a]pyrimidines for their total antioxidant capacity and radical scavenging activities. Compound 3l exhibited the highest antioxidant potential and also demonstrated significant inhibition of α-amylase and acetylcholinesterase. nih.gov

The table below summarizes the diverse pharmacological actions of selected pyrazolo[1,5-a]pyrimidine derivatives.

CompoundPharmacological ActionTarget/AssayIC50/Activity
13i Anti-inflammatoryNF-κB inhibition< 50 µM
16 Anti-inflammatoryNF-κB inhibition< 50 µM
P19 AntitubercularM. tuberculosis-
P24 AntitubercularM. tuberculosis-
P25 AntitubercularM. tuberculosis-
Pyrazolo[1,5-a]pyrimidine with ionizable fragment AntidiabeticAldose reductase (AKR1B1)Differential inhibition
5 AntioxidantOxidative hemolysis inhibitionHigh activity
17 AntioxidantOxidative hemolysis inhibitionHigh activity
3l Antioxidant, Antidiabetic, Anti-AlzheimerDPPH, ABTS, α-amylase, AcetylcholinesteraseDPPH: 18.77 µg/ml, ABTS: 40.44%, α-amylase: 72.91% inhibition, Acetylcholinesterase: 62.80% inhibition

Computational Chemistry and Cheminformatics in Pyrazolo 1,5 a Pyrimidine Research

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as a pyrazolo[1,5-a]pyrimidine (B1248293) derivative, to the active site of a target protein.

Research on the pyrazolo[1,5-a]pyrimidine scaffold extensively utilizes molecular docking to understand structure-activity relationships (SAR) and to guide the design of more potent and selective inhibitors. For instance, docking studies have been crucial in developing derivatives that target various protein kinases, which are often dysregulated in diseases like cancer. nih.gov The pyrazolo[1,5-a]pyrimidine core frequently acts as a hinge-binder, a key interaction motif in many kinase inhibitors. mdpi.comnih.gov

In a study on PI3Kδ inhibitors, a class to which derivative 25 belongs, molecular docking of a similar compound, derivative 13, into the PI3Kδ protein (PDB: 2WXP) revealed critical interactions. nih.gov The model suggested that the morpholine (B109124) group on the pyrazolo[1,5-a]pyrimidine core forms a crucial hydrogen bond with the hinge region residue Val-828. nih.gov Furthermore, an indole (B1671886) group at the C(5) position was proposed to form an additional hydrogen bond with Asp-787 in the affinity pocket, enhancing selectivity for the PI3Kδ isoform. nih.gov

Similar docking approaches have been applied to other derivatives targeting different kinases:

CDK2: Docking of pyrazolo[1,5-a]pyrimidine derivatives into the active site of Cyclin-Dependent Kinase 2 (CDK2) helped to rationalize their anticancer activity. ekb.egekb.eg The free amino group of the compounds was predicted to form hydrogen bonds with the essential amino acid Leu83. ekb.eg

Pim-1: Studies on Pim-1 kinase inhibitors showed that the pyrazolo[1,5-a]pyrimidine scaffold fits well into the ATP-binding pocket. nih.gov

TRKA: For Tropomyosin Receptor Kinase A (TrkA) inhibitors, the N1 atom of the pyrazolo[1,5-a]pyrimidine core was found to form a key hydrogen bond with the hinge residue Met592, which is essential for binding affinity. nih.gov

These studies collectively demonstrate the power of molecular docking to elucidate the binding mechanisms of this class of compounds, guiding the rational design of new, more effective derivatives like compound 25.

Table 1: Examples of Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative/Scaffold Target Protein (PDB ID) Key Interacting Residues Predicted Interaction Type Reference
7-(morpholin-4-yl) derivative PI3Kδ (2WXP) Val-828, Asp-787 Hydrogen Bonding nih.gov
2-aminopyrimidine derivative CDK2 Leu83 Hydrogen Bonding ekb.eg
General Scaffold TRKA Met592 Hydrogen Bonding nih.gov

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods provide insights into molecular geometry, charge distribution, and frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter, as it relates to the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited.

For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been employed to:

Analyze Electronic Properties: Studies have used methods like DFT/B3LYP to calculate properties such as HOMO-LUMO energies, chemical hardness, and electronegativity. modern-journals.com

Understand Photophysical Behavior: Theoretical calculations have been instrumental in examining the electronic and reactivity properties of fluorescent pyrazolo[1,5-a]pyrimidine derivatives. rsc.org DFT and Time-Dependent DFT (TD-DFT) calculations revealed that the placement of electron-donating or electron-withdrawing groups on the scaffold significantly influences absorption and emission properties, which is crucial for applications in bio-imaging. rsc.org

Correlate Structure with Stability: The calculated HOMO-LUMO gap helps in understanding the stability of different derivatives. For example, a study on pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives used DFT to investigate their molecular properties and stability. modern-journals.com

While specific DFT data for derivative 25 is not publicly available, the general findings for the scaffold suggest that its electronic properties are finely tunable through substitution, a key aspect of its design as a specific kinase inhibitor.

Table 2: Representative Quantum Chemical Parameters for Pyrazolo[1,5-a]pyrimidine Derivatives (Illustrative)

Compound Calculation Method HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
Pyrazolo[1,5-c]pyrimidin-7(1H)-one derivative 2a DFT/B3LYP/6-311G(d,p) -6.01 -1.95 4.06 modern-journals.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds.

For the pyrazolo[1,5-a]pyrimidine class, QSAR studies have been performed to understand the structural requirements for inhibiting various kinases.

Chk1 Inhibitors: A QSAR study on pyrazolo[1,5-a]pyrimidine derivatives as Checkpoint kinase 1 (Chk1) inhibitors used Support Vector Machine (SVM) based models to predict their activity. The models successfully identified descriptors that correlate with inhibitory potency. researchgate.net

Pim-1/2 Kinase Inhibitors: Another QSAR study explored the structural requirements for pyrazolo[1,5-a]pyrimidines to act as potent Pim-1/2 kinase inhibitors. researchgate.net The models highlighted the importance of specific substitutions at the R1 and R2 positions of the general structure, finding that properties related to partial charge and polarizability were key for selectivity. researchgate.net

These models are valuable for prioritizing which new derivatives to synthesize and test, saving time and resources in the drug development pipeline. Although a specific QSAR model for PI3Kδ inhibitors like derivative 25 has not been detailed in the available literature, the principles from these studies would be directly applicable to its further optimization.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. For drug-ligand complexes, MD simulations provide valuable information about the stability of the binding pose obtained from molecular docking, the flexibility of the protein and ligand, and the detailed energetic landscape of their interaction.

In the context of pyrazolo[1,5-a]pyrimidine research, MD simulations serve to:

Assess Binding Stability: After docking a ligand into a protein's active site, MD simulations can confirm whether the predicted binding mode is stable over a period of nanoseconds. This is crucial for validating docking results.

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding. For example, a study of pyrazolo[1,5-a]pyrimidine derivatives targeting MARK4 used MD simulations to analyze the conformational stability of the ligand-protein complex. researchgate.net

Refine Binding Poses: The dynamic nature of the simulation can help refine the initial docked pose to a more energetically favorable conformation, providing a more accurate picture of the binding event.

These simulations offer a dynamic view that complements the static picture provided by molecular docking, leading to a more robust understanding of the ligand-protein interactions that are critical for the function of compounds like pyrazolo[1,5-a]pyrimidine derivative 25.

Table 3: List of Mentioned Compounds

Compound Name Brief Description
This compound The subject compound, designed as a potential PI3Kδ inhibitor. nih.gov
Pyrazolo[1,5-a]pyrimidine derivative 13 A related PI3Kδ inhibitor used in docking studies. nih.gov
Dinaciclib A marketed CDK inhibitor with a pyrazolo[1,5-a]pyrimidine core. nih.gov
Zaleplon A sedative-hypnotic drug based on the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov
Ocinaplon An anxiolytic drug with a pyrazolo[1,5-a]pyrimidine core. nih.gov
Larotrectinib A marketed TRK inhibitor featuring the pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com
Entrectinib A marketed TRK inhibitor featuring the pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com

Future Perspectives and Research Challenges for Pyrazolo 1,5 a Pyrimidine Derivatives

Innovations in Synthetic Methodologies for Enhanced Chemical Diversity

The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core allows for extensive structural modifications, a key factor in developing diverse compound libraries for drug screening. nih.gov Future research will likely prioritize the development of more efficient and sustainable synthetic methods.

Recent advancements have already moved beyond traditional cyclocondensation reactions. nih.gov One-pot cyclization, microwave-assisted synthesis, and multicomponent reactions are gaining prominence for their ability to produce complex molecules in fewer steps, with higher yields, and reduced environmental impact. nih.govnih.gov For instance, a one-pot cyclization method has been developed to synthesize 3-halo-pyrazolo[1,5-a]pyrimidine derivatives, and microwave-assisted techniques have been successfully employed to create novel fused heterocyclic compounds. nih.gov

Palladium-catalyzed cross-coupling and click chemistry are also proving instrumental in introducing a wide array of functional groups, thereby expanding the chemical space of these derivatives. nih.govrsc.org These modern techniques facilitate the creation of compounds with enhanced biological activity and structural diversity. nih.gov The main synthesis route, the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, allows for modifications at positions 2, 3, 5, 6, and 7. nih.gov

Future efforts will likely focus on refining these methodologies to allow for even greater control over the final structure and properties of the synthesized compounds. The goal is to create synthetic pathways that are not only efficient but also adaptable to a wide range of starting materials, paving the way for the next generation of pyrazolo[1,5-a]pyrimidine-based drugs. nih.gov

Table 1: Innovative Synthetic Approaches for Pyrazolo[1,5-a]pyrimidine Derivatives

Synthetic MethodologyDescriptionAdvantages
One-Pot Cyclization A streamlined process where multiple reaction steps are carried out in a single reactor.Increased efficiency, reduced waste, and simplified procedures. nih.gov
Microwave-Assisted Synthesis Utilizes microwave energy to accelerate chemical reactions.Faster reaction times, higher yields, and improved purity of products. nih.gov
Multicomponent Reactions Three or more reactants combine in a single step to form a complex product.High atom economy, operational simplicity, and rapid access to diverse structures. nih.govnih.gov
Palladium-Catalyzed Cross-Coupling Forms carbon-carbon and carbon-heteroatom bonds with high precision.Enables the introduction of diverse functional groups to enhance biological activity. nih.govrsc.org
Click Chemistry A class of biocompatible reactions that are rapid, high-yielding, and specific.Useful for creating complex molecules and bioconjugates under mild conditions. nih.govrsc.org

Strategies for Improved Selectivity and Bioavailability

While potent, many pyrazolo[1,5-a]pyrimidine derivatives face challenges related to selectivity and bioavailability, which can limit their clinical utility. nih.gov Addressing these issues is a critical area of ongoing research.

Structure-activity relationship (SAR) studies are fundamental to understanding how different substituents on the pyrazolo[1,5-a]pyrimidine core influence its pharmacological properties. nih.govrsc.org For example, in the context of Tropomyosin receptor kinase (Trk) inhibitors, the pyrazolo[1,5-a]pyrimidine moiety is essential for binding to the Met592 residue. mdpi.com The addition of a morpholine (B109124) group has been shown to improve selectivity by minimizing off-target effects, while fluorine incorporation enhances interactions with other key residues. mdpi.com

Improving bioavailability often involves modifying the physicochemical properties of the compound. Strategies include altering lipophilicity and aqueous solubility. For instance, the ethyl substitution on the pyridone nitrogen of certain inhibitors was found to enhance binding through improved hydrophobic packing. acs.org Researchers are actively exploring various chemical modifications to enhance metabolic stability and oral absorption, aiming for a significant improvement in plasma exposure. acs.org

Future research will continue to leverage computational modeling and experimental screening to guide the rational design of derivatives with optimized pharmacokinetic profiles. The goal is to create compounds that not only exhibit high potency and selectivity for their intended target but also possess the necessary drug-like properties for effective in vivo activity. mdpi.com

Addressing Resistance Mechanisms and Off-Target Engagement

The development of drug resistance is a major hurdle in cancer therapy and other disease treatments. nih.gov Pyrazolo[1,5-a]pyrimidine-based drugs are no exception, and overcoming resistance mechanisms is a key challenge for their long-term success.

One promising approach is the development of dual-target or multi-target inhibitors. By simultaneously inhibiting two or more critical pathways, these compounds can make it more difficult for cancer cells to develop resistance. nih.gov For example, pyrazolo[1,5-a]pyrimidine derivatives are being investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and Tropomyosin receptor kinase A (TRKA), two kinases implicated in cancer progression. nih.gov

Another strategy involves designing compounds that can effectively inhibit both wild-type and mutant forms of a target protein. This is particularly relevant for Trk inhibitors, where resistance mutations can limit the effectiveness of first-generation drugs. mdpi.com Second-generation macrocyclic compounds have shown significant activity against both wild-type and mutant forms of TrkA. mdpi.com

Addressing off-target effects is also crucial for improving the safety profile of these drugs. nih.gov Rational drug design, guided by SAR studies and structural biology, can help in creating more selective inhibitors. For instance, specific substitutions on the pyrazolo[1,5-a]pyrimidine scaffold have been shown to reduce off-target activity. mdpi.com

Future research will focus on a deeper understanding of the molecular mechanisms of resistance and the development of next-generation inhibitors that can circumvent these mechanisms. This will likely involve a combination of computational screening, synthetic chemistry, and biological evaluation to identify novel compounds with improved efficacy and safety. nih.gov

Exploration of Emerging Therapeutic Applications

While the primary focus for pyrazolo[1,5-a]pyrimidine derivatives has been in oncology, particularly as kinase inhibitors, their versatile structure suggests potential in a wide range of other therapeutic areas. nih.govnih.gov

The potent inhibitory activity against various protein kinases makes them promising candidates for treating inflammatory diseases, viral infections, and neurological disorders where these enzymes play a key role. nih.gov For instance, some derivatives have shown anti-inflammatory properties. eurjchem.com

Furthermore, the unique photophysical properties of some pyrazolo[1,5-a]pyrimidine derivatives have sparked interest in their application in materials science, which could translate to new diagnostic or therapeutic tools. nih.gov The transient receptor potential channel 6 (TRPC6) has emerged as a potential new target for cancer therapy, and research into pyrazolo[1,5-a]pyrimidine derivatives as TRPC6 modulators is underway. google.com

The exploration of these emerging applications is still in its early stages, but the chemical tractability and proven biological activity of the pyrazolo[1,5-a]pyrimidine scaffold make it a highly attractive starting point for drug discovery in diverse therapeutic fields. Future research will undoubtedly uncover new biological targets and expand the therapeutic landscape for this remarkable class of compounds.

Table 2: Investigated Therapeutic Targets of Pyrazolo[1,5-a]pyrimidine Derivatives

Target ClassSpecific ExamplesTherapeutic Area
Protein Kinases CK2, EGFR, B-Raf, MEK, CDK2, Pim-1, TRKA nih.govnih.govekb.egCancer, Inflammatory Diseases nih.goveurjchem.com
Ion Channels TRPC6 google.comCancer google.com
Other Enzymes PDE4 nih.govInflammatory Diseases
Receptors Estrogen Receptors mdpi.comCancer

Q & A

Q. Advanced Research Focus

  • In Vitro Models :
    • Microsomal Stability Assays : Assess metabolic degradation using liver microsomes (e.g., human CYP450 isoforms) .
    • Caco-2 Permeability : Predict intestinal absorption for oral bioavailability .
  • In Vivo Models :
    • Biodistribution Studies : Radiolabeled derivatives (e.g., 18^{18}F-labeled compounds) in tumor-bearing mice quantify tumor-to-muscle ratios and clearance rates .
    • Pharmacodynamic Profiling : Measure target modulation (e.g., phospho-kinase levels) in xenograft models .

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